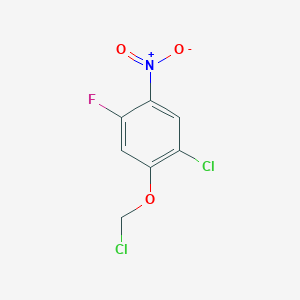
1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene is an organic compound with a complex structure, characterized by the presence of chloro, chloromethoxy, fluoro, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of a fluorobenzene derivative, followed by chlorination and the introduction of the chloromethoxy group. The reaction conditions often require the use of strong acids, bases, and specific solvents to achieve the desired product.
Industrial production methods may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is critical to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethoxy groups can be replaced by nucleophiles under appropriate conditions, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile compound for various applications.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene can be compared with similar compounds such as:
1-Chloro-2-methoxyethane: This compound lacks the nitro and fluoro groups, making it less reactive in certain chemical reactions.
Benzene, 1-chloro-2-methoxy-: Similar in structure but without the nitro and fluoro groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C7H4Cl2FNO3 |
|---|---|
Molekulargewicht |
240.01 g/mol |
IUPAC-Name |
1-chloro-2-(chloromethoxy)-4-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H4Cl2FNO3/c8-3-14-7-2-5(10)6(11(12)13)1-4(7)9/h1-2H,3H2 |
InChI-Schlüssel |
GHXASEAMFIEYCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)OCCl)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


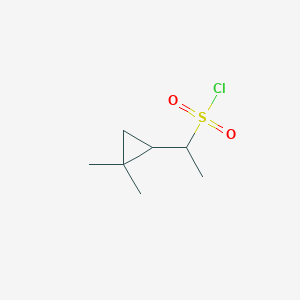
![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
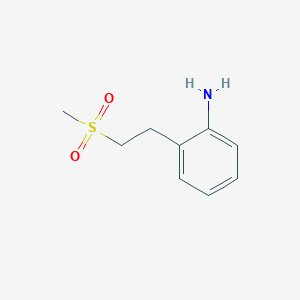
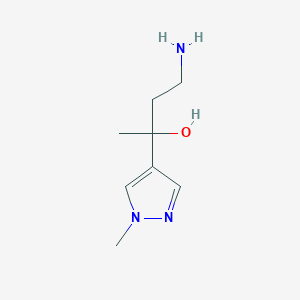
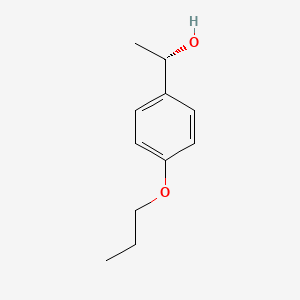
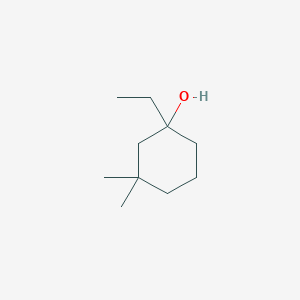
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
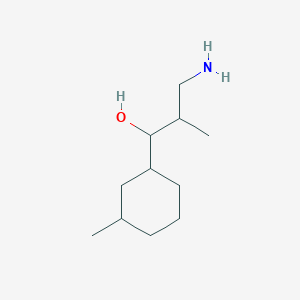
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one](/img/structure/B13180581.png)
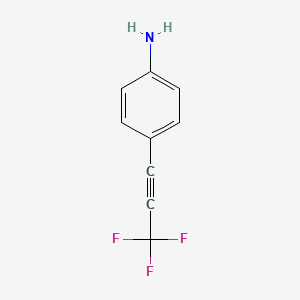
![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)
![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
